1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- is a complex organic compound with a unique structure that includes a purine core
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- involves multiple steps. The synthetic routes typically start with the preparation of the purine core, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different functional groups. These compounds may have similar structures but differ in their chemical properties and biological activities. Examples include:
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-hydroxyethyl)-1,3-dimethyl-
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(ethyl(phenylmethyl)amino)- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
78720-96-4 |
---|---|
Molecular Formula |
C19H25N5O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
8-[benzyl(ethyl)amino]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H25N5O4/c1-4-23(10-13-8-6-5-7-9-13)18-20-16-15(24(18)11-14(26)12-25)17(27)22(3)19(28)21(16)2/h5-9,14,25-26H,4,10-12H2,1-3H3 |
InChI Key |
DCUFNKYDJMUSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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